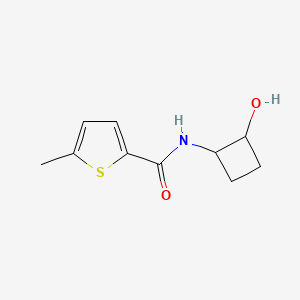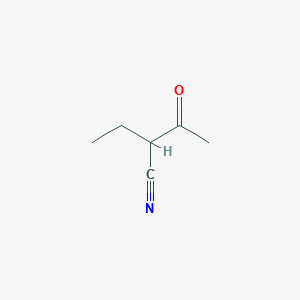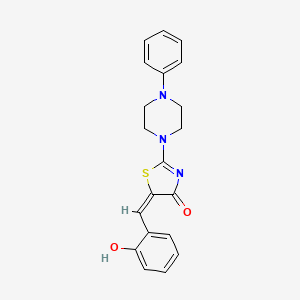
N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide” is a complex organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms, and a thiophene group, which is a ring of four carbon atoms and a sulfur atom . The “carboxamide” part of the name suggests the presence of a functional group composed of a carbonyl group (a carbon double-bonded to an oxygen) and an amine group (a nitrogen atom bonded to one or more hydrogen atoms).
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray diffraction, FT-IR, NMR, and UV–VIS spectroscopy could be used to characterize its structure .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The cyclobutyl group might be relatively stable, but the thiophene and carboxamide groups could potentially participate in various chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, solubility, stability, and reactivity .Scientific Research Applications
Synthesis and Biological Activity
- A study by Threadgill et al. (1991) focused on synthesizing nitrothiophene-5-carboxamides with various substituents, evaluating them as radiosensitizers and bioreductively activated cytotoxins. This research is relevant for understanding the synthesis and potential biological applications of related compounds like N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide (Threadgill et al., 1991).
Antimicrobial and Antifungal Activity
- Khalifa et al. (2015) synthesized novel heterocyclic aryl monoazo organic compounds with potential applications in antimicrobial and antifungal activities. This study's methodology and findings could be relevant to the applications of N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide in similar contexts (Khalifa et al., 2015).
Potential as Antipsychotic Agents
- Norman et al. (1996) explored heterocyclic carboxamides for their potential as antipsychotic agents, which may provide insight into the potential pharmacological uses of related compounds like N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide (Norman et al., 1996).
Anti-Leukemic Drug Candidates
- Wen et al. (2007) identified carboxamide derivatives that enhance differentiation in leukemia cells, suggesting potential research applications for N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide in cancer research (Wen et al., 2007).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-5-methylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-6-2-5-9(14-6)10(13)11-7-3-4-8(7)12/h2,5,7-8,12H,3-4H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOSRXWCTHGINPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2CCC2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B2818781.png)

![3-[Fluoro-(3-fluoro-phenyl)-methyl]-benzoic acid](/img/structure/B2818786.png)
![3-cyclopentyl-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propanamide](/img/structure/B2818788.png)
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2818791.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2818793.png)

![1-[(1-Cyanocyclohexyl)carbamoyl]ethyl 3-acetamidobenzoate](/img/structure/B2818795.png)
![8-(4-Bromophenyl)-1-((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2818796.png)
![2-(methylsulfanyl)-N-[3-(1H-pyrazol-5-yl)phenyl]pyridine-3-carboxamide](/img/structure/B2818797.png)


![N-(benzo[d]thiazol-6-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2818800.png)
![N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2818801.png)